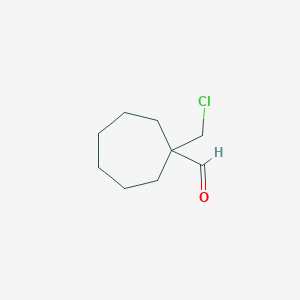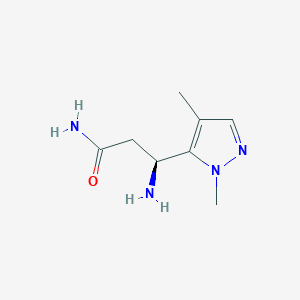
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide is an organic compound with a unique structure that includes an amino group, a pyrazole ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an acid chloride or an ester as the starting material.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives or amides.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propanamide: Similar structure but with a different position of the pyrazole ring.
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-4-yl)propanamide: Another positional isomer with different chemical properties.
Uniqueness
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide is unique due to its specific structural arrangement, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,4-dimethylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-4-11-12(2)8(5)6(9)3-7(10)13/h4,6H,3,9H2,1-2H3,(H2,10,13)/t6-/m0/s1 |
Clave InChI |
WRDJAJVZIPSAFM-LURJTMIESA-N |
SMILES isomérico |
CC1=C(N(N=C1)C)[C@H](CC(=O)N)N |
SMILES canónico |
CC1=C(N(N=C1)C)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


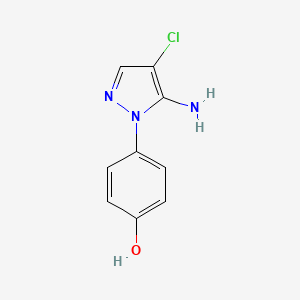

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)

![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)

![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)

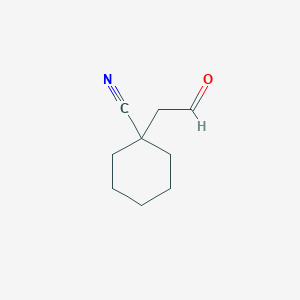
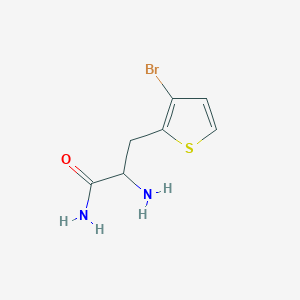
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)

